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Introduction: Neoeriocitrin is a flavanone glycoside predominantly found in citrus fruits,

particularly in the peel[1][2]. As a bioactive compound, it exhibits significant antioxidant and

anti-inflammatory properties, making it a compound of interest for nutraceutical and

pharmaceutical applications. The effective extraction of neoeriocitrin from citrus waste

streams, such as peels, is a critical step in its valorization. These application notes provide a

comprehensive overview of modern and conventional methods for extracting neoeriocitrin,

detailed experimental protocols, and insights into its biological significance for drug

development.

Overview of Extraction Methods
The recovery of flavonoids from citrus by-products depends heavily on the chosen extraction

procedure[3][4]. Methods range from conventional solvent-based techniques to modern,

greener alternatives that enhance efficiency and reduce environmental impact.

Conventional Solvent Extraction (CSE): This traditional method relies on the diffusion of

solutes from the plant matrix into a solvent, often involving maceration, heating, or reflux

distillation[1][5]. While straightforward, it can be time-consuming and require large volumes

of organic solvents[2]. Methanol and ethanol are common solvents used for flavonoid

extraction[5][6][7].
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Ultrasound-Assisted Extraction (UAE): UAE utilizes acoustic cavitation to disrupt plant cell

walls, facilitating solvent penetration and enhancing mass transfer. This technique

significantly reduces extraction time and temperature, preserving thermolabile compounds[6]

[7][8]. It has proven to be highly efficient for extracting flavonoids from citrus peels[9][10][11].

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to create localized

heating within the solvent-immersed sample, leading to the rupture of cell walls and the rapid

release of target compounds[12]. This method is known for its high speed, reduced solvent

consumption, and often higher extraction yields compared to conventional techniques[8][13]

[14].

Enzyme-Assisted Extraction (EAE): This method employs cell wall-degrading enzymes, such

as pectinases and cellulases, to break down the complex polysaccharide matrix of the citrus

peel[15][16]. This enzymatic hydrolysis enhances the release of flavonoids into the extraction

medium, often water, making it an environmentally friendly option[15][16].

Table 1: Qualitative Comparison of Extraction Methods
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Method Principle Advantages Disadvantages

Solvent Extraction

(Maceration)

Solute diffusion into a

solvent over time.

Simple, low-cost

equipment.

Time-consuming,

large solvent volume,

potential degradation

of compounds with

long heating.

Ultrasound-Assisted

(UAE)

Acoustic cavitation

disrupts cell walls,

enhancing mass

transfer.

Fast, high efficiency at

lower temperatures,

reduced solvent

use[6][8].

Specialized

equipment required,

potential for radical

formation at high

power.

Microwave-Assisted

(MAE)

Microwave energy

causes rapid,

localized heating and

cell rupture.

Very fast, high yield,

low solvent

consumption[14][17].

Requires microwave-

transparent solvents,

potential for localized

overheating.

Enzyme-Assisted

(EAE)

Enzymatic hydrolysis

of cell wall

components.

Environmentally

friendly (often

aqueous), high

specificity, mild

conditions[15][16].

Cost of enzymes,

longer incubation

times, enzyme activity

is pH and

temperature-

dependent.

Quantitative Data & Optimization
The efficiency of neoeriocitrin extraction is influenced by several parameters, including solvent

choice, temperature, time, and the specific technique employed. Lemon peels are a particularly

rich source of neoeriocitrin[1][2].

Table 2: Optimized Parameters for Flavonoid Extraction
from Citrus Peel
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Method
Citrus
Source

Key
Parameters

Target
Compound(
s)

Yield/Result
Reference(s
)

Solvent

Extraction

Citrus

changshanen

sis

Chloroform:M

ethanol:n-

Butanol:Wate

r (4:3:1:3)

Flavonoids

(inc.

Neoeriocitrin)

437 mg/g [18]

Ultrasound-

Assisted

(UAE)

Orange Peel

57.7%

Ethanol,

50°C, 44 min

Total Phenols

& Flavonoids

TPC: 292

µg/g; TFC:

191 µg/g

[7]

Ultrasound-

Assisted

(UAE)

Lime,

Orange,

Tangerine

Aqueous

extraction

Flavonoid

Fraction

Up to 40.25

mg/g
[3][4][9]

Ultrasound-

Assisted

(UAE)

Citrus limon

63.93%

Ethanol,

15.05 min

Total

Phenolic

Content

1522 mg

GAE/100 g
[8]

Microwave-

Assisted

(MAE)

Orange Peel

60% Ethanol,

300 W, 2 min,

1:30

solid:liquid

ratio

Polyphenols

& Flavonoids

High recovery

of phenolics
[14]

Microwave-

Assisted

(MAE)

Clementine

Peel

68%

Hexane/Acet

one, 561 W,

7.64 min, 43

mL/g ratio

Total

Carotenoids

186.55 µg/g

DM
[19]

Enzyme-

Assisted

(EAE)

Grapefruit,

Lemon, etc.

Celluzyme

MX

Total

Phenolics

Recovery up

to 65.5%
[15][16]

Note: Data for specific neoeriocitrin yield is often aggregated with other flavonoids. Yields are

highly dependent on the specific cultivar and pre-treatment of the peel.
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Experimental Workflows & Protocols
The general workflow for neoeriocitrin extraction involves sample preparation, extraction, and

downstream analysis.

General Workflow for Neoeriocitrin Extraction & Analysis

Citrus Fruit Peel
(e.g., Lemon, Orange)

Pre-treatment
(Washing, Drying, Grinding)

Extraction
(e.g., UAE, MAE)

Filtration / Centrifugation
(Separation of solid residue)

Solvent Evaporation
(Rotary Evaporator)

Crude Flavonoid Extract

Purification / Analysis
(HPLC, LC-MS)

Quantified Neoeriocitrin

Click to download full resolution via product page

Caption: General workflow for neoeriocitrin extraction.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of
Neoeriocitrin
This protocol describes a general method for extracting flavonoids, including neoeriocitrin,

from citrus peel using an ultrasonic bath.

Materials and Reagents:
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Fresh citrus peels (e.g., lemon, orange)

Deionized water

Ethanol (70%, v/v)

Whatman No. 1 filter paper or equivalent

Glassware (beakers, flasks)

Drying oven

Grinder or blender

Equipment:

Ultrasonic bath with temperature and time control (e.g., 40 kHz)[20]

Analytical balance

Rotary evaporator

Filtration apparatus

Procedure:

Sample Preparation: Wash fresh citrus peels thoroughly with deionized water to remove

surface impurities. Dry the peels in an oven at 40-50°C until brittle[21].

Grind the dried peels into a fine powder (e.g., 40-60 mesh).

Extraction: Accurately weigh 5 g of the dried citrus peel powder and place it into a 250 mL

Erlenmeyer flask.

Add 100 mL of 70% ethanol to the flask (achieving a 1:20 solid-to-liquid ratio)[22].

Place the flask in the ultrasonic bath. Set the temperature to 50°C and the sonication time to

45-60 minutes[6][7][20].
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Separation: After extraction, cool the mixture to room temperature. Filter the extract through

Whatman No. 1 filter paper to separate the peel residue from the liquid extract.

Centrifugation (e.g., 8,000 x g for 15 min) can also be used before filtration for better

separation[21].

Solvent Removal: Concentrate the filtered extract using a rotary evaporator at a reduced

pressure and a temperature of <50°C to remove the ethanol[21].

Storage: The resulting aqueous concentrate, rich in flavonoids, can be freeze-dried to obtain

a stable powder for analysis or stored at -20°C.

Protocol 2: Microwave-Assisted Extraction (MAE) of
Neoeriocitrin
This protocol outlines a rapid extraction method using a microwave extractor.

Materials and Reagents:

As described in Protocol 1.

Equipment:

Microwave extraction system with power and temperature control

Analytical balance

Rotary evaporator

Filtration or centrifugation equipment

Procedure:

Sample Preparation: Prepare dried citrus peel powder as described in Protocol 1.

Extraction: Weigh 2 g of the powder and place it in a microwave-safe extraction vessel.

Add 60 mL of 60% ethanol (for a 1:30 solid-to-liquid ratio)[14].
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Seal the vessel and place it in the microwave extractor.

Set the extraction parameters. A typical starting point could be a microwave power of 300-

500 W for an irradiation time of 2-5 minutes[13][14]. Caution: Parameters must be optimized

for the specific equipment to avoid excessive pressure buildup.

Separation & Solvent Removal: After the extraction cycle is complete and the vessel has

cooled, filter or centrifuge the mixture.

Remove the solvent from the supernatant using a rotary evaporator as described in Protocol

1.

Protocol 3: HPLC Quantification of Neoeriocitrin
This protocol provides a general method for the analysis and quantification of neoeriocitrin in

the prepared extracts.

Equipment and Reagents:

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector

(DAD) or UV-Vis detector.

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)[23].

Neoeriocitrin analytical standard.

HPLC-grade acetonitrile (Solvent B).

HPLC-grade water with 0.1% formic acid (Solvent A).

Syringe filters (0.45 µm).

Procedure:

Standard Preparation: Prepare a stock solution of neoeriocitrin standard in methanol.

Create a series of calibration standards by diluting the stock solution to concentrations

ranging from 1 to 100 µg/mL.
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Sample Preparation: Dissolve the dried crude extract in the mobile phase starting

composition (e.g., 90% A, 10% B) to a known concentration (e.g., 1 mg/mL). Filter the

sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B

(acetonitrile)[23].

Gradient Program: A typical gradient might be: 0-3 min, 10% B; 3-20 min, ramp to 30% B;

20-25 min, ramp to 90% B (wash); 25-30 min, return to 10% B (re-equilibration).

Flow Rate: 1.0 mL/min[23].

Column Temperature: 25-30°C.

Detection Wavelength: Monitor at 285 nm for flavanones like neoeriocitrin[23].

Injection Volume: 10-20 µL.

Quantification: Identify the neoeriocitrin peak in the sample chromatogram by comparing its

retention time with the analytical standard. Quantify the amount by using the calibration

curve generated from the standards.

Biological Relevance & Signaling Pathways
For drug development professionals, understanding the mechanism of action is crucial.

Neoeriocitrin and its structural relatives (e.g., eriocitrin, hesperidin) from citrus peels are

known to modulate key signaling pathways involved in inflammation and oxidative stress.
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Mechanism of Ultrasound-Assisted Extraction (UAE)
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Caption: Mechanism of Ultrasound-Assisted Extraction.

Anti-inflammatory and Antioxidant Effects:

Neoeriocitrin has demonstrated protective effects against oxidative stress by reducing

reactive oxygen species (ROS) formation and lipid peroxidation in cellular models[24].

Molecular docking studies predict that flavonoids commonly found in citrus peels, such as

naringin and neohesperidin, can inhibit key inflammatory targets like Nuclear Factor Kappa

Beta (NF-κB) and soluble Epoxide Hydrolase (sEH)[20]. As structurally related compounds,

neoeriocitrin may share these activities, presenting a promising avenue for developing anti-

inflammatory agents.
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Anti-Angiogenic Potential (Eriocitrin): Research on the closely related flavonoid eriocitrin has

shown potent anti-angiogenic effects, which are critical for cancer drug development. Eriocitrin

inhibits angiogenesis by directly targeting the VEGFR2 signaling pathway[25].

Eriocitrin's Anti-Angiogenic Signaling Pathway

Eriocitrin
(related to Neoeriocitrin)

VEGFR2

PI3K

AKT

mTOR

Angiogenesis
(Migration, Proliferation,

Tube Formation)

This pathway for Eriocitrin
suggests a potential mechanism for

structurally similar Neoeriocitrin.

Click to download full resolution via product page

Caption: Anti-angiogenic signaling of eriocitrin.

This inhibition of the PI3K/AKT/mTOR cascade, a central pathway in cell growth and

proliferation, highlights the potential of citrus flavanones like neoeriocitrin as leads for novel

therapeutic agents[25]. Further research is warranted to confirm these effects specifically for

neoeriocitrin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11013780/
https://www.benchchem.com/product/b1678166?utm_src=pdf-body-img
https://www.benchchem.com/product/b1678166?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11013780/
https://www.benchchem.com/product/b1678166?utm_src=pdf-body
https://www.benchchem.com/product/b1678166?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. mdpi.com [mdpi.com]

2. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade
Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC
[pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. cabidigitallibrary.org [cabidigitallibrary.org]

5. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]

6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

7. Optimizing Procedures of Ultrasound-Assisted Extraction of Waste Orange Peels by
Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

8. High Biological Value Compounds Extraction from Citrus Waste with Non-Conventional
Methods - PMC [pmc.ncbi.nlm.nih.gov]

9. Clean recovery of antioxidant flavonoids from citrus peel: Optimizing an aqueous
ultrasound-assisted extraction method [hero.epa.gov]

10. Optimization of Naringin and Naringenin Extraction from Citrus × paradisi L. Using
Hydrolysis and Excipients as Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]

11. Sustainable Extraction of Flavonoids from Citrus Waste: A Fast and Simple Approach
with UHPLC-PDA ESI-MS Characterization [mdpi.com]

12. researchgate.net [researchgate.net]

13. Optimisation of Sequential Microwave-Assisted Extraction of Essential Oil and Pigment
from Lemon Peels Waste - PMC [pmc.ncbi.nlm.nih.gov]

14. mdpi.com [mdpi.com]

15. research.uaeu.ac.ae [research.uaeu.ac.ae]

16. researchgate.net [researchgate.net]

17. Microwave-assisted valorization and characterization of Citrus limetta peel waste into
pectin as a perspective food additive - PMC [pmc.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

19. researchgate.net [researchgate.net]

20. Antioxidant and anti-inflammatory activity through inhibition of NF-κB and sEH of some
citrus peel and phytoconstituent characteristics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.mdpi.com/2304-8158/8/11/523
https://pmc.ncbi.nlm.nih.gov/articles/PMC6915388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6915388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6915388/
https://www.researchgate.net/publication/230641284_Clean_recovery_of_antioxidant_flavonoids_from_citrus_peel_Optimizing_an_aqueous_ultrasound-assisted_extraction_method
https://www.cabidigitallibrary.org/doi/full/10.5555/20103046928
https://www.redalyc.org/journal/776/77645907015/html/
https://dacemirror.sci-hub.se/journal-article/9f45cf0e50ca1ce7f97b94e88fcd9464/10.1080@87559129.2014.924139.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9000381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9000381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7353614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7353614/
https://hero.epa.gov/reference/932588/
https://hero.epa.gov/reference/932588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9144392/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9144392/
https://www.mdpi.com/2413-4155/7/4/156
https://www.mdpi.com/2413-4155/7/4/156
https://www.researchgate.net/figure/Microwave-assisted-extraction_fig2_393515535
https://pmc.ncbi.nlm.nih.gov/articles/PMC7603390/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7603390/
https://www.mdpi.com/1420-3049/26/1/246
https://research.uaeu.ac.ae/en/publications/extraction-of-phenolics-from-citrus-peels-ii-enzyme-assisted-extr/
https://www.researchgate.net/publication/223685345_Extraction_of_phenolics_from_citrus_peels_II_Enzyme-assisted_extraction_method
https://pmc.ncbi.nlm.nih.gov/articles/PMC10020386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10020386/
https://www.researchgate.net/publication/338519745_Filtration-compression_step_as_downstream_process_for_flavonoids_extraction_from_citrus_peels_Performances_and_flavonoids_dispersion_state_in_the_filtrate
https://www.researchgate.net/publication/357445824_Optimization_of_microwave-assisted_extraction_of_carotenoids_from_Citrus_clementina_peels
https://pmc.ncbi.nlm.nih.gov/articles/PMC10831157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10831157/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


21. Frontiers | Citrus Peel Flavonoid Extracts: Health-Beneficial Bioactivities and Regulation
of Intestinal Microecology in vitro [frontiersin.org]

22. Response Surface Optimization for the Enhancement of the Extraction of Bioactive
Compounds from Citrus limon Peel - PMC [pmc.ncbi.nlm.nih.gov]

23. mdpi.com [mdpi.com]

24. scielo.br [scielo.br]

25. Eriocitrin Inhibits Angiogenesis by Targeting VEGFR2-Mediated PI3K/AKT/mTOR
Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes & Protocols: Neoeriocitrin Extraction
from Citrus Peel]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678166#methods-for-neoeriocitrin-extraction-from-
citrus-peel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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